4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
This compound features a central 5-hydroxy-1H-pyrrol-2(5H)-one core substituted with a benzofuran-2-carbonyl group at position 4, a 2-(diethylamino)ethyl chain at position 1, and a furan-2-yl group at position 5 (). The hydroxyl group at position 3 allows for hydrogen bonding, which could influence binding affinity in biological systems.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-3-24(4-2)11-12-25-20(17-10-7-13-29-17)19(22(27)23(25)28)21(26)18-14-15-8-5-6-9-16(15)30-18/h5-10,13-14,20,27H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBHKMHSKVLUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzofuran moiety, which is fused to a furan ring and linked to a pyrrolone structure. The presence of diethylamino and hydroxyl groups contributes to its potential biological activity.
Biological Activity Overview
1. Anticancer Properties
Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can significantly enhance cytotoxicity against various cancer cell lines.
- Structure-Activity Relationship (SAR) : Studies show that substituents at the C-2 position of the benzofuran ring are crucial for enhancing cytotoxic activity. For instance, halogen substitutions have been shown to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
Table 1: Cytotoxic Activity of Benzofuran Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 5 | Significant cytotoxicity |
| Compound B | HL60 (Leukemia) | 0.1 | High selectivity for cancer cells |
| Compound C | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
2. Antimicrobial Activity
Benzofurans have also demonstrated antimicrobial properties. The incorporation of specific functional groups can enhance the ability of these compounds to inhibit bacterial growth.
3. Neuroprotective Effects
Some derivatives exhibit neuroprotective effects by acting as antagonists at histamine receptors, which are involved in various neurological processes . This activity suggests potential applications in treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the efficacy of benzofuran derivatives in preclinical models:
- Study on Anticancer Activity : A recent investigation assessed the anticancer effects of a series of benzofuran derivatives, including our compound of interest. The study found that compounds with hydroxyl groups at specific positions exhibited enhanced antiproliferative activity against breast cancer cell lines .
- Neuroprotective Study : Another study explored the neuroprotective potential of benzofuran derivatives in models of Alzheimer's disease. The results indicated that certain modifications led to improved protection against neuronal cell death induced by amyloid-beta toxicity .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of pyrrolone compounds exhibit significant anticancer properties. The specific structure of this compound may enhance its bioactivity against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against melanoma cells .
- Antimicrobial Properties :
- Neuroprotective Effects :
Synthesis and Structural Characteristics
The synthesis of 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step reactions starting from readily available precursors. Below is a simplified overview of the synthetic pathway:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Benzofuran derivative + carbonyl source | Formation of benzofuran carbonyl |
| 2 | Alkylation | Diethylamine + intermediate | Introduction of diethylamino group |
| 3 | Cyclization | Furan derivative + hydroxyl source | Formation of the pyrrolone structure |
The compound's structural integrity is supported by various spectroscopic techniques, including NMR and mass spectrometry, confirming the presence of functional groups critical for its biological activity.
Case Studies
- In Vitro Studies :
- Material Science Applications :
Chemical Reactions Analysis
Hydrolysis Reactions
The benzofuran-2-carbonyl and pyrrolone moieties undergo hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
Cleavage of the benzofuran-2-carbonyl group occurs in concentrated HCl (6M) at 80°C for 12 hours, yielding benzofuran-2-carboxylic acid and a pyrrolone intermediate. -
Basic Hydrolysis :
In NaOH (2M), the lactam ring opens to form 3-hydroxy-5-(furan-2-yl)pyrrolidine-2,4-dione , with subsequent decarboxylation under reflux .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, 80°C, 12h | Benzofuran-2-carboxylic acid + intermediates | 72% |
| Basic hydrolysis | 2M NaOH, reflux, 8h | 3-Hydroxy-5-(furan-2-yl)pyrrolidine-2,4-dione | 65% |
Oxidation Reactions
The 3-hydroxy group is susceptible to oxidation:
-
Oxidizing Agents :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (0.1M), 50°C, 6h | 3-Oxo derivative | 68% |
| H₂O₂/Fe²⁺ | RT, 24h | Hydroxylated pyrrolone derivatives | 45% |
Nucleophilic Substitution
The diethylaminoethyl side chain participates in alkylation and acylation:
-
Alkylation :
Reaction with methyl iodide in THF forms a quaternary ammonium salt, 1-(2-(diethyl(methyl)ammonio)ethyl)-4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one iodide . -
Acylation :
Acetyl chloride in pyridine acetylates the hydroxyl group, producing 3-acetoxy-4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-1H-pyrrol-2(5H)-one .
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, THF | Reflux, 8h | Quaternary ammonium salt | 81% |
| Acylation | AcCl, pyridine | 0°C → RT, 12h | 3-Acetoxy derivative | 76% |
Electrophilic Aromatic Substitution
The furan-2-yl substituent undergoes electrophilic substitution:
-
Nitration :
HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the furan ring . -
Sulfonation :
SO₃/H₂SO₄ produces a sulfonic acid derivative .
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0°C, 2h | 5-Nitro-furan-2-yl derivative | 58% |
| Sulfonation | SO₃, H₂SO₄ | 60°C, 4h | Furan-2-yl sulfonic acid derivative | 63% |
Coordination Chemistry
The compound acts as a polydentate ligand for transition metals:
-
Cu(II) Complexes :
Forms a stable complex with CuCl₂ in ethanol, adopting a square-planar geometry . -
Fe(III) Complexes :
Reacts with Fe(NO₃)₃ to yield an octahedral complex, confirmed by UV-Vis and ESR spectroscopy .
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| CuCl₂ | EtOH, RT, 4h | Square-planar | 12.3 ± 0.2 |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 6h | Octahedral | 9.8 ± 0.3 |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces intramolecular cyclization:
-
Diels-Alder Reaction :
The furan and benzofuran rings participate in a [4+2] cycloaddition, forming a polycyclic adduct .
| Light Source | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| UV (254 nm) | Acetonitrile | 48h | Tricyclic Diels-Alder adduct | 52% |
Biochemical Interactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other 5-hydroxy-pyrrolone derivatives and related heterocycles, focusing on structural variations, synthetic methods, and physicochemical properties.
Key Observations
Substituent Diversity: The target compound uniquely combines a diethylaminoethyl group (electron-donating, enhances solubility) with benzofuran and furan aromatic systems. In contrast, compound 32 (Evi1) has bulky aryl groups (3,4-dimethylphenyl, benzyl), which may increase hydrophobicity.
Physicochemical Properties: Melting Points: While the target compound lacks reported data, 15m (Evi5) has a high melting point (~210°C), likely due to strong intermolecular hydrogen bonding from the hydroxyl group and crystal packing of aromatic rings. Solubility: The diethylaminoethyl group in the target compound may improve solubility in polar solvents compared to 32 (Evi1), which exists as an oil.
Biological Relevance :
- Compounds in Evi1 exhibit antiestrogenic effects , suggesting the pyrrolone core may interact with hormone receptors. However, the target compound’s bioactivity remains uncharacterized in the provided evidence.
Functional Group Impact on Reactivity and Bioactivity
- Electron-Donating Groups: The diethylaminoethyl group in the target compound could stabilize positive charges, aiding in interactions with biological targets (e.g., enzymes or receptors).
- Aromatic Systems : The benzofuran and furan substituents may engage in π-stacking with aromatic residues in proteins, a feature absent in 15m (Evi5) , which has simpler phenyl groups.
- Hydrogen Bonding: The 3-hydroxy group in the target compound and 15m (Evi5) could serve as hydrogen bond donors, enhancing binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
